

Application Notes & Protocols: In Vivo Imaging of YCH1899 Activity

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Compound of Interest

Compound Name: YCH1899

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Introduction to YCH1899 and In Vivo Pharmacodynamic Monitoring

YCH1899 is a next-generation, orally active Poly (ADP-ribose) polymerase (PARP) inhibitor (PARPi) designed for cancer research, demonstrating high efficacy against tumors that have developed resistance to prior PARP inhibitors like olaparib and talazoparib.[1][2][3] PARP inhibitors function through a mechanism known as synthetic lethality. In tumors with deficiencies in homologous recombination (HR) DNA repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[4][5] This overwhelming DNA damage results in cancer cell death.

A key consequence of the DNA damage induced by PARP inhibitors is the accumulation of cytosolic double-stranded DNA fragments. This cytosolic DNA is recognized by the innate immune sensor cyclic GMP-AMP synthase (cGAS), which in turn activates the STING (Stimulator of Interferon Genes) pathway.[6][7] Activation of STING triggers the production of type I interferons (IFNs) and other inflammatory cytokines, leading to the recruitment and activation of immune cells, such as CD8+ T cells, that can attack the tumor.[6][8] This immune-stimulatory effect is a critical component of the therapeutic efficacy of PARP inhibitors. In some contexts, resistance to PARP inhibitors can be overcome by co-administering a STING agonist. [2]

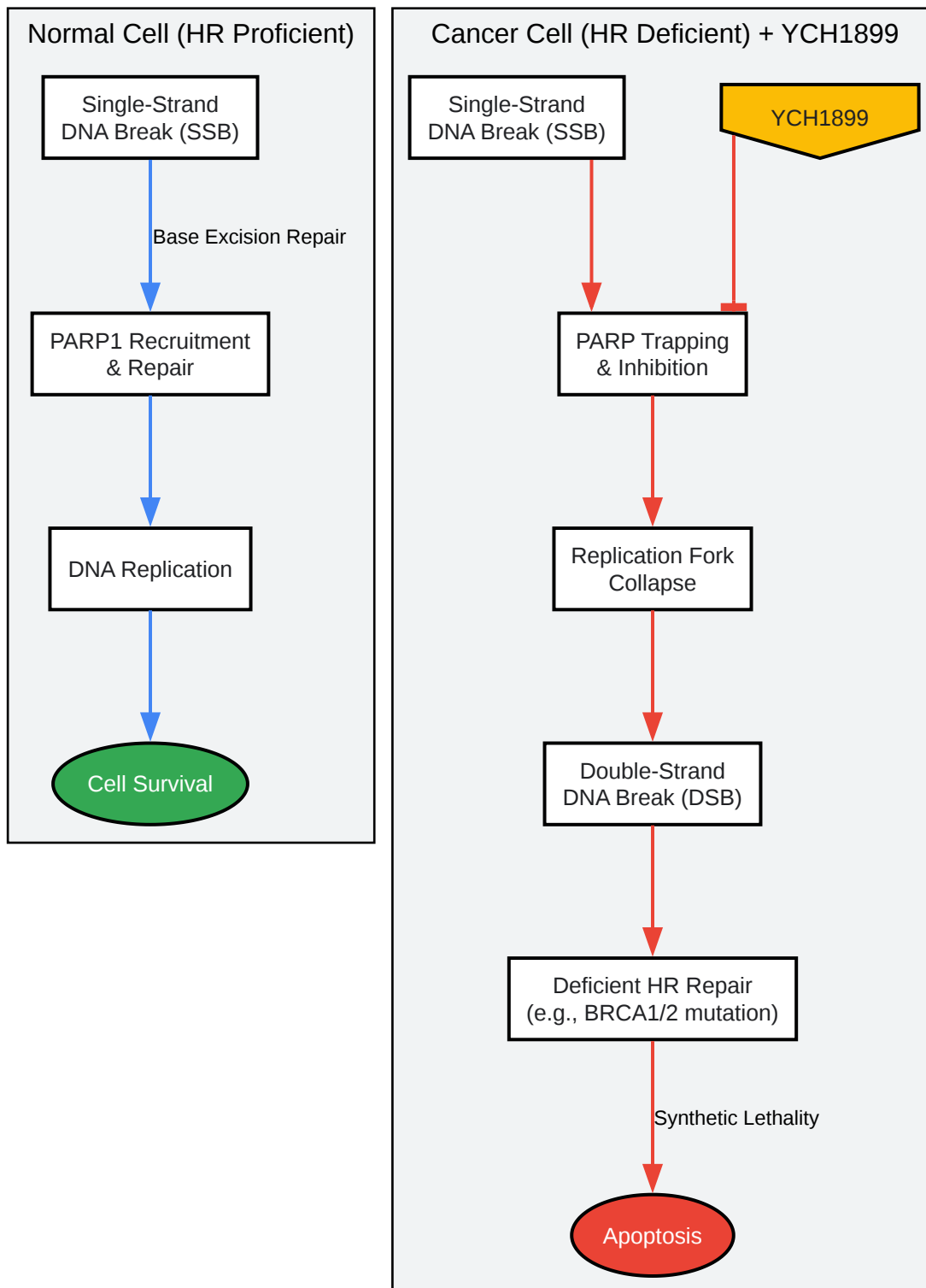
Therefore, monitoring the activation of the cGAS-STING pathway serves as a powerful indirect pharmacodynamic (PD) biomarker for the biological activity of **YCH1899** in vivo. This document provides detailed application notes and protocols for non-invasive imaging techniques to visualize and quantify the downstream effects of **YCH1899** activity.

Signaling Pathways and Experimental Workflows

YCH1899 Mechanism of Action and Synthetic Lethality

The following diagram illustrates the mechanism by which **YCH1899** induces cell death in cancer cells with deficient homologous recombination repair.

YCH1899 Mechanism of Action

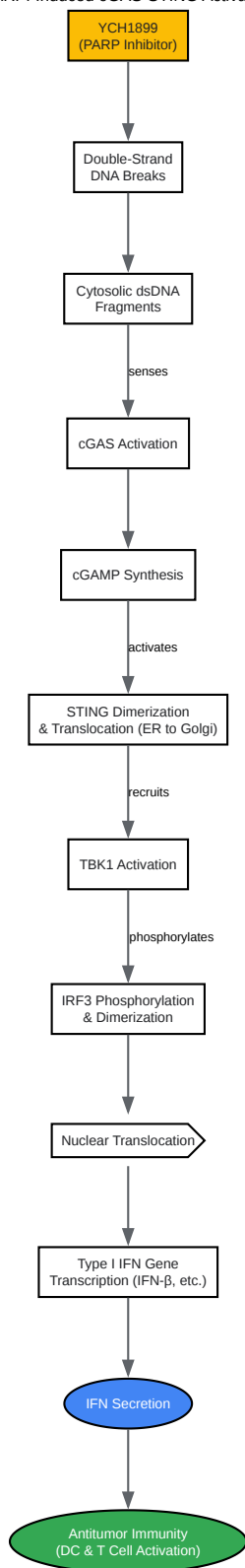
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Caption: Mechanism of **YCH1899**-induced synthetic lethality in HR-deficient cancer cells.

PARP Inhibition-Induced cGAS-STING Pathway Activation

This diagram shows how DNA damage caused by **YCH1899** leads to the activation of the innate immune cGAS-STING pathway.

PARPi-Induced cGAS-STING Activation

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Caption: **YCH1899**-induced DNA damage activates the cGAS-STING innate immune pathway.

Application Notes: In Vivo Imaging Modalities

Several non-invasive imaging modalities can be employed to monitor the pharmacodynamic effects of **YCH1899** by tracking downstream STING pathway activation and the resulting anti-tumor immune response.

Positron Emission Tomography (PET)

PET imaging offers high sensitivity for quantitative whole-body imaging of biological processes.

- Application 1: Monitoring Immune Cell Activation with [^{18}F]FDG.
 - Principle: Activated immune cells, including dendritic cells, T cells, and macrophages, exhibit increased glucose metabolism to fuel their effector functions. [^{18}F]fluorodeoxyglucose ([^{18}F]FDG), a glucose analog, is taken up by these metabolically active cells. An increase in [^{18}F]FDG uptake in the tumor microenvironment and secondary lymphoid organs (e.g., spleen, lymph nodes) following **YCH1899** treatment indicates a successful anti-tumor immune response.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - Use Case: To assess the magnitude, location, and duration of the systemic immune activation induced by **YCH1899**.[\[11\]](#) This can be correlated with tumor growth inhibition to establish a PD-efficacy relationship.
- Application 2: Visualizing IFN Signaling with [^{18}F]FLT.
 - Principle: Type I IFN signaling, a direct consequence of STING activation, upregulates the enzyme thymidine kinase 1 (TK1), which is involved in the nucleotide salvage pathway. [^{18}F]fluorothymidine ([^{18}F]FLT) is a substrate for TK1, and its uptake reflects the level of IFN-driven metabolic reprogramming in cancer cells.[\[13\]](#)[\[14\]](#)[\[15\]](#)
 - Use Case: To specifically measure the downstream effects of STING activation within the tumor. This provides a more direct readout of the target pathway engagement compared to [^{18}F]FDG.
- Application 3: Direct Imaging of STING with Novel Tracers.

- Principle: Novel PET radiotracers that directly bind to the STING protein, such as [^{18}F]FBTA, are in development.[16] These tracers can visualize the expression and activation status of STING in tissues.
- Use Case: To directly confirm that **YCH1899** treatment leads to STING pathway engagement in the tumor and immune cells, providing a highly specific biomarker of its immune-stimulatory mechanism.

Magnetic Resonance Imaging (MRI)

MRI provides high-resolution anatomical images and can be combined with functional contrast agents.

- Principle: Novel MRI contrast agents are being developed to report on innate immune activation. For example, manganese ions (Mn^{2+}) can serve as a T1 contrast agent and have been shown to activate the STING pathway.[17] More advanced "theranostic" nanoparticles can be engineered to release both a STING agonist and a Gadolinium (Gd)-based contrast agent within the tumor microenvironment, allowing for MRI-guided monitoring of the therapeutic effect.[18][19][20]
- Use Case: To simultaneously visualize tumor anatomy and the spatial distribution of STING activation in response to **YCH1899**, offering high-resolution insights into the tumor immune microenvironment.

Bioluminescence and Fluorescence Imaging (BLI/FLI)

Optical imaging is a high-throughput, cost-effective method for preclinical studies, particularly in small animal models.

- Principle: Genetically engineered reporter mice can be used, in which the firefly luciferase or a fluorescent protein gene is placed under the control of an Interferon-Stimulated Response Element (ISRE). When **YCH1899** activates the cGAS-STING pathway, the resulting Type I IFN production drives the expression of the reporter gene, which can be detected as a light or fluorescence signal.[21]
- Use Case: For longitudinal, whole-body screening of **YCH1899**'s ability to induce an IFN response in vivo. This is ideal for dose-finding studies and for comparing the

pharmacodynamic activity of different treatment regimens.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using PET to image STING agonist-induced immune activation, which serves as a proxy for the expected effects of **YCH1899**.

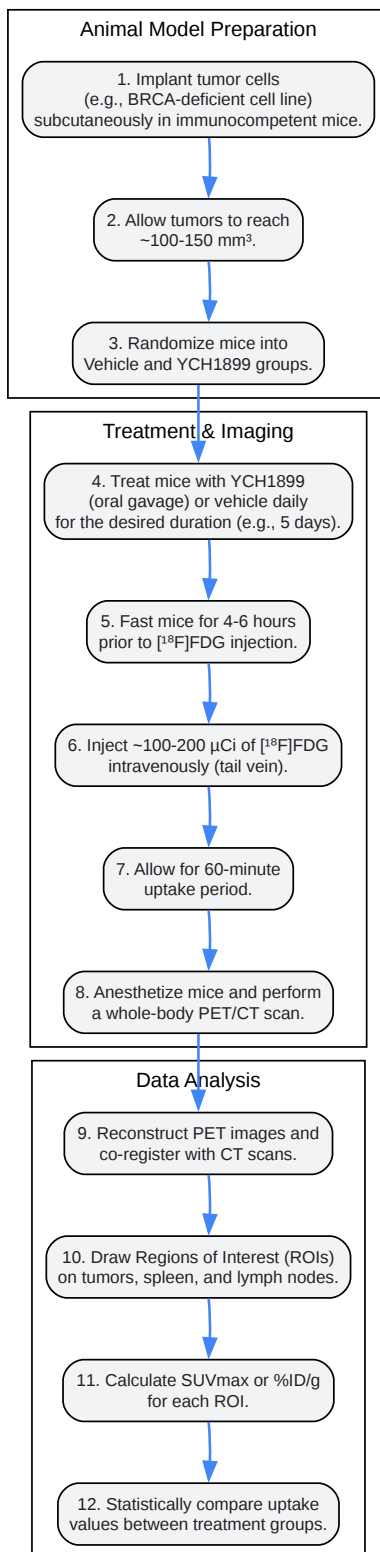
Imaging Agent	Model	Treatment	Organ	Metric	Fold Change vs. Control	Reference
[¹⁸ F]FDG	C57BL/6 Mice	Systemic STING Agonist (diABZI)	Spleen	SUVmax	~2.4x (4.55 vs 1.90)	[11]
[¹⁸ F]FDG	C57BL/6 Mice	Systemic STING Agonist (diABZI)	Spleen	%ID/g	~2.5x	[12]
[¹⁸ F]FDG	C57BL/6 Mice	Systemic STING Agonist (MSA-2)	Spleen	%ID/g	~2.2x	[12]
[¹⁸ F]FLT	Pancreatic Cancer Xenograft	STING Agonist	Tumor	%ID/g	~2.0x	[13]
[¹⁸ F]FBTA	Acute Lung Injury Mice	LPS Challenge	Lung	%ID/g	~3.0x	[16]

%ID/g = Percentage of Injected Dose per gram of tissue; SUVmax = Maximum Standardized Uptake Value

Detailed Experimental Protocols

Protocol 1: [^{18}F]FDG PET Imaging for Immune Activation

This protocol details the procedure for monitoring the systemic immune response to **YCH1899** using [^{18}F]FDG PET/CT.

Workflow: [^{18}F]FDG PET Imaging Protocol[Click to download full resolution via product page](#)

Caption: Experimental workflow for monitoring **YCH1899**-induced immune activation via [^{18}F]FDG PET.

Methodology:

- **Animal Model:** Use an immunocompetent syngeneic mouse tumor model with a known HR deficiency (e.g., BRCA1/2 knockout). Implant tumor cells subcutaneously and allow tumors to establish.
- **Dosing:** Administer **YCH1899** orally at the desired dose and schedule. Include a vehicle control group.
- **Radiotracer Injection:** 24 hours after the final dose, fast mice for 4-6 hours to reduce background [^{18}F]FDG uptake in muscle and myocardium. Administer ~150 μCi (5.55 MBq) of [^{18}F]FDG via tail vein injection.
- **Uptake:** House the mice at a controlled temperature for 60 minutes to allow for tracer distribution and uptake.
- **Imaging:** Anesthetize the mice (e.g., with 1-2% isoflurane) and place them on the scanner bed. Perform a 10-15 minute CT scan for anatomical localization, followed by a 15-20 minute PET scan.
- **Data Analysis:** Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D). Co-register PET and CT images. Draw regions of interest (ROIs) over the tumor, spleen, and other lymphoid tissues. Calculate the maximum standardized uptake value (SUVmax) or the percentage of injected dose per gram (%ID/g) for each ROI. Compare the results between the **YCH1899**-treated and vehicle control groups.

Protocol 2: Bioluminescence Imaging of IFN Response

This protocol describes using an ISRE-luciferase reporter mouse model to visualize the IFN response triggered by **YCH1899**.

Methodology:

- **Animal Model:** Use ISRE-LUC transgenic mice, which express firefly luciferase under the control of an interferon-stimulated response element. Implant with appropriate syngeneic tumor cells.
- **Baseline Imaging:** Before starting treatment, acquire a baseline bioluminescence image to account for inter-animal variability.[21] Inject mice intraperitoneally with D-luciferin (150 mg/kg). After 10-15 minutes, anesthetize the mice and image using an in vivo imaging system (IVIS) or similar device.
- **Dosing:** Treat mice with **YCH1899** or vehicle as planned.
- **Longitudinal Imaging:** At various time points after treatment initiation (e.g., 24, 48, 72 hours), repeat the imaging procedure described in step 2.
- **Data Analysis:** Draw ROIs over the tumor and whole body. Quantify the bioluminescent signal as total flux (photons/second). Normalize the post-treatment signal to the baseline signal for each mouse and compare the fold-change in signal between treated and control groups.

Protocol 3: MRI with STING-Activating Nanoparticles

This protocol is a conceptual framework based on emerging technologies for MRI-guided monitoring of STING-related therapy.

Methodology:

- **Animal Model:** Use a relevant syngeneic tumor model.
- **Contrast Agent Administration:** Synthesize and characterize a theranostic nanoparticle that co-delivers a STING-activating agent and an MRI contrast agent (e.g., Gd or Mn).[17][18] Administer the nanoparticles intravenously.
- **Treatment:** Administer **YCH1899** to induce initial DNA damage, which may prime the tumor microenvironment for enhanced response to the STING-activating nanoparticles.
- **MRI Acquisition:** At selected time points post-injection (e.g., 2, 6, 24 hours), anesthetize the mice and perform T1-weighted MRI scans of the tumor region.

- **Data Analysis:** Measure the change in signal intensity in the tumor over time. A significant and sustained signal enhancement in the tumor of **YCH1899**-treated mice would indicate successful nanoparticle accumulation and retention, providing a surrogate measure of the ongoing immune activation process. Correlate MRI signal changes with tumor growth inhibition and histological analysis of immune cell infiltration.

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